Deplancheine
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Overview
Description
Deplancheine is a natural product found in Aspidosperma marcgravianum and Aspidosperma excelsum with data available.
Scientific Research Applications
Synthesis Techniques and Chemical Structure Analysis
Formal Racemic Synthesis of Deplancheine : Researchers achieved a synthesis of the Alstonia and Aspidosperma alkaloid this compound, providing insights into the complex chemical structure of this compound (Fujii, Ohba, & Sasaki, 1989).
A Short and Effective Synthesis of Rac-Deplancheine : This study presents an efficient approach to synthesize rac-Deplancheine, highlighting the practical aspects of synthesizing such complex molecules (Rosemund & Hosseini‐Merescht, 1992).
Enantioselective Total Synthesis of Desbromoarborescidines and this compound : This research demonstrates the enantioselective synthesis of this compound, emphasizing the methods used to achieve specific molecular configurations (Mondal & Argade, 2013).
Biomimetic Formation Related to this compound : A study exploring biomimetic transformations related to this compound, which helps in understanding biogenetic relationships in alkaloids (Fan & Husson, 1980).
Supramolecular Palladium Catalyst for Asymmetric Reduction : This research describes the use of a novel catalyst in the asymmetric reduction of certain derivatives to produce this compound, demonstrating an innovative approach in synthetic chemistry (Silva et al., 2009).
Total Syntheses of Enantiomerically Enriched this compound : The study highlights a synthetic strategy for the construction of indoloquinolizidine alkaloids, including this compound, emphasizing the significance of specific synthesis techniques (Sydorenko et al., 2005).
Construction of Chiral Tetrahydro-β-Carbolines and Synthesis of this compound : A research focused on the synthesis of chiral tetrahydro-β-carbolines and the total synthesis of this compound, contributing to the field of chiral chemistry (Wang et al., 2017).
Properties
Molecular Formula |
C17H20N2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(3E)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine |
InChI |
InChI=1S/C17H20N2/c1-2-12-7-8-16-17-14(9-10-19(16)11-12)13-5-3-4-6-15(13)18-17/h2-6,16,18H,7-11H2,1H3/b12-2+ |
InChI Key |
GVGJKCCVRKFWAF-SWGQDTFXSA-N |
Isomeric SMILES |
C/C=C/1\CCC2C3=C(CCN2C1)C4=CC=CC=C4N3 |
SMILES |
CC=C1CCC2C3=C(CCN2C1)C4=CC=CC=C4N3 |
Canonical SMILES |
CC=C1CCC2C3=C(CCN2C1)C4=CC=CC=C4N3 |
Synonyms |
deplancheine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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